molecular formula C19H16O5 B14284328 Methyl [3-(4-methoxybenzoyl)-2-benzofuran-1-yl]acetate CAS No. 160420-56-4

Methyl [3-(4-methoxybenzoyl)-2-benzofuran-1-yl]acetate

Cat. No.: B14284328
CAS No.: 160420-56-4
M. Wt: 324.3 g/mol
InChI Key: KWECGPVNVFBMJR-UHFFFAOYSA-N
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Description

Methyl [3-(4-methoxybenzoyl)-2-benzofuran-1-yl]acetate is an organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system substituted with a methoxybenzoyl group and an acetate ester. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl [3-(4-methoxybenzoyl)-2-benzofuran-1-yl]acetate typically involves the condensation of 4-methoxybenzoyl chloride with 2-benzofuran-1-yl acetic acid in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the ester linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol, resulting in the formation of benzyl alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for halogenation and nitration reactions, respectively.

Major Products Formed:

    Oxidation: Formation of 4-methoxybenzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

Methyl [3-(4-methoxybenzoyl)-2-benzofuran-1-yl]acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Methyl [3-(4-methoxybenzoyl)-2-benzofuran-1-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

    Ethyl (4-methylbenzoyl)acetate: Similar structure with an ethyl ester instead of a methyl ester.

    Ethyl (3-methoxybenzoyl)acetate: Similar structure with a methoxy group at the meta position.

    Methyl benzoate: A simpler ester with a benzoyl group.

Uniqueness: Methyl [3-(4-methoxybenzoyl)-2-benzofuran-1-yl]acetate is unique due to the presence of the benzofuran ring system, which imparts distinct chemical and biological properties

Properties

CAS No.

160420-56-4

Molecular Formula

C19H16O5

Molecular Weight

324.3 g/mol

IUPAC Name

methyl 2-[3-(4-methoxybenzoyl)-2-benzofuran-1-yl]acetate

InChI

InChI=1S/C19H16O5/c1-22-13-9-7-12(8-10-13)18(21)19-15-6-4-3-5-14(15)16(24-19)11-17(20)23-2/h3-10H,11H2,1-2H3

InChI Key

KWECGPVNVFBMJR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C3C=CC=CC3=C(O2)CC(=O)OC

Origin of Product

United States

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